Dimethylphenylvinylsilane
Overview
Description
Dimethylphenylvinylsilane is a compound that is involved in the synthesis of various silane derivatives. It is a key intermediate in the preparation of disilacyclanes and silylative coupling cyclization products. The compound's versatility is evident from its use in the synthesis of difunctional 1,4-dimethyl-1,4-disilacyclohexanes and its involvement in the formation of symmetrical 1,1-bis(silyl)ethenes .
Synthesis Analysis
The synthesis of dimethylphenylvinylsilane derivatives involves several steps and can lead to a variety of products depending on the reaction conditions and catalysts used. For instance, the transformations of dimethylphenylvinylsilane in the presence of a Pt catalyst result in a mixture of structural and stereoisomers of five- and six-membered disilacyclanes . Additionally, the synthesis of symmetrical 1,1-bis(silyl)ethenes is achieved through ruthenium complex-catalyzed silylative coupling cyclization, demonstrating the compound's reactivity and potential for creating complex molecular structures .
Molecular Structure Analysis
The molecular structure of dimethylphenylvinylsilane derivatives has been elucidated using various spectroscopic techniques. For example, the structural and stereoisomers synthesized from dimethylphenylvinylsilane have been confirmed by ^1H, ^13C, and ^29Si NMR, as well as IR spectroscopy and mass spectrometry . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules.
Chemical Reactions Analysis
Dimethylphenylvinylsilane undergoes a range of chemical reactions, leading to the formation of diverse compounds. The reaction with HCl in the presence of AlCl3 followed by hydrolysis results in the synthesis of trans-1,4-dichloro- and trans-1,4-dihydroxy-1,4-dimethyl-1,4-disilacyclohexanes . This showcases the compound's reactivity and its ability to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylphenylvinylsilane derivatives can be inferred from their synthesis and molecular structure. The NMR spectroscopic data provide insights into the electronic environment of the molecules, which is indicative of their chemical behavior. For instance, the deshielding observed in the ^1H NMR chemical shifts of the Si(CH3)2 group in dimethyldiphenylsilane suggests π-coordination, which is a significant property influencing the reactivity of these compounds . The thermal stability of these compounds can also be assessed based on their behavior during synthesis and characterization .
Scientific Research Applications
1. Polymerization
Dimethylphenylvinylsilane is studied for its polymerization capabilities. Oku et al. (1992) investigated its anionic polymerization, finding that it can proceed up to 100% yield and afford polymers with isomerized-structure units. This polymerization involves chain transfer reactions, and the rate is influenced by the presence of certain catalysts like TMEDA (Oku et al., 1992).
2. Catalysis in Chemical Reactions
The compound is also used as a reducing agent in the deoxygenation of various amine N-oxides, as demonstrated by Donck et al. (2015). They noted excellent yield under the catalytic influence of carbon nanotube–gold nanohybrids (Donck et al., 2015).
3. Inhibition of Corrosion
A 2020 study by Chafiq et al. explored the use of compounds, including dimethylphenylvinylsilane derivatives, as corrosion inhibitors. These compounds were found effective in acidic solutions, offering significant protection for mild steel (Chafiq et al., 2020).
4. Gas Chromatography Applications
Mayer et al. (1999) characterized polysiloxanes containing phenyl groups, which are used as stationary phases in gas chromatography. They investigated the microstructure and molecular weight of these polymers, which included derivatives of dimethylphenylvinylsilane (Mayer et al., 1999).
5. Chemical Synthesis
In the field of chemical synthesis, Kobayashi et al. (2009) used dimethylphenylsilylmethylmagnesium chloride, derived from dimethylphenylvinylsilane, for the stereoselective synthesis of alkenes. This process is noted for its selectivity and efficiency (Kobayashi et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethenyl-dimethyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEZCOQKJSRQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26744-16-1 | |
Record name | Silane, ethenyldimethylphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60150070 | |
Record name | Vinyldimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphenyldimethylsilane | |
CAS RN |
1125-26-4 | |
Record name | Vinyldimethylphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyldimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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